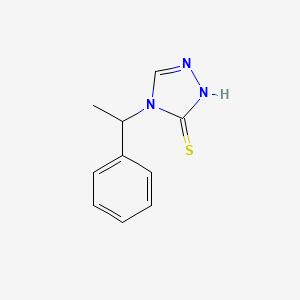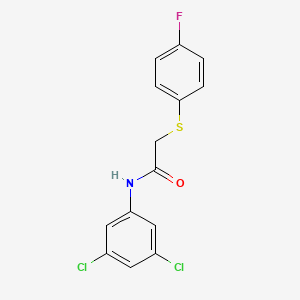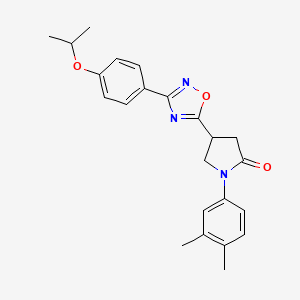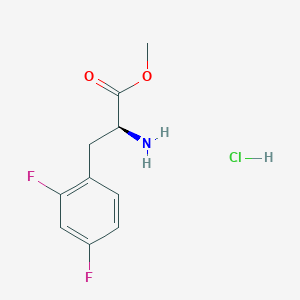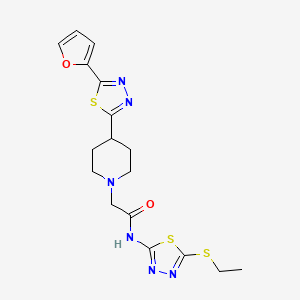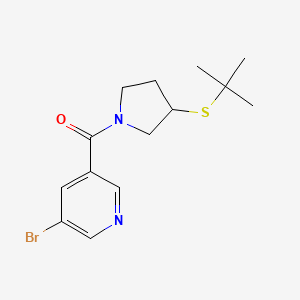
(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrrolidine-based molecule that has a unique structure, which makes it an attractive target for drug design and development.
Scientific Research Applications
Type II Diabetes Mellitus Treatment
This compound has been studied for its potential in treating Type II diabetes mellitus. Researchers have synthesized novel pyrimidine-based thiourea compounds, which include the (5-Bromopyridin-3-yl) moiety, and investigated their enzyme inhibitory potential against α-glucosidase . This enzyme is crucial in carbohydrate digestion, and its inhibition can help manage blood sugar levels in diabetic patients. The compounds showed better inhibition than the reference drug acarbose, indicating a promising avenue for diabetes treatment .
Enzyme Inhibition for Drug Discovery
The enzyme inhibitory properties of this compound extend beyond diabetes treatment. It can be used as a pharmacophore for drug discovery, particularly in identifying new inhibitors for enzymes that are therapeutic targets for various diseases . This includes enzymes involved in bacterial, fungal, viral infections, and cancer .
Biological Activity Profiling
The compound’s structure allows it to be used in biological activity profiling, where it can help identify various biological activities such as antibacterial, antitumor, antifungal, antidepressant, and antiviral effects . This is crucial for the early stages of drug development.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are essential for understanding the relationship between chemical structure and biological activity. The compound can be used in QSAR studies to develop predictive models that can guide the synthesis of new compounds with desired biological activities .
Synthesis of Analogs for Pharmacological Studies
The compound serves as a key building block for the synthesis of a variety of analogs. These analogs can be tested for a range of pharmacological effects, including analgesic, anti-inflammatory, and carbonic anhydrase inhibitory activities . This helps in expanding the drug discovery process.
α- and β-Glucosidase Inhibitors
Apart from α-glucosidase, the compound can also be explored for its potential as a β-glucosidase inhibitor. These enzymes play a role in various metabolic pathways, and their inhibition can be beneficial in treating metabolic disorders .
Metal Complex Formation
Thiourea derivatives, which can be synthesized from this compound, have the ability to form metal complexes. These complexes can exhibit unique properties and can be studied for their potential as new materials or catalysts .
Pharmacophore Development
The compound’s structure contains pharmacophoric elements that are important for the development of new drugs. It can be used in the design and synthesis of new compounds that can interact with specific biological targets .
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-tert-butylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2OS/c1-14(2,3)19-12-4-5-17(9-12)13(18)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBXZRXAHJIRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

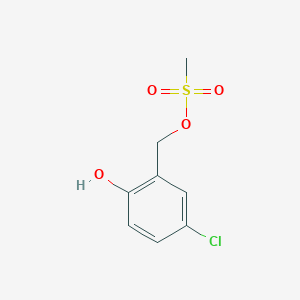
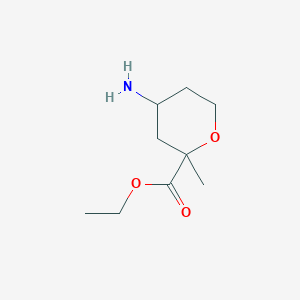
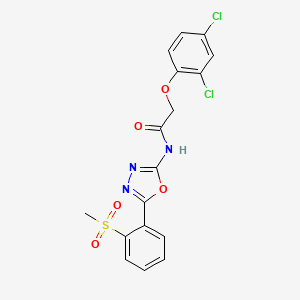
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)
![N-(4-bromo-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2877567.png)
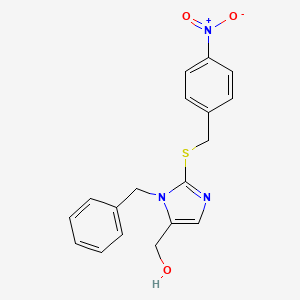
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)
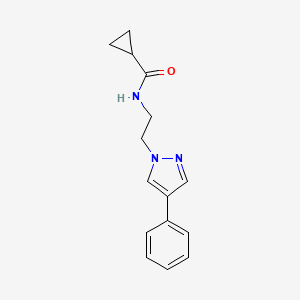
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2877576.png)
